molecular formula C17H20N4OS B608725 2-Hydroxymethyl Olanzapine CAS No. 174756-45-7

2-Hydroxymethyl Olanzapine

Cat. No.: B608725
CAS No.: 174756-45-7
M. Wt: 328.4 g/mol
InChI Key: FPDIERBPQFAFSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-Methylolanzapine involves the hydroxylation of olanzapine. This process can be achieved through various chemical reactions, including the use of specific enzymes such as cytochrome P450, particularly the CYP2D6 enzyme . The reaction conditions typically involve controlled environments to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production of 2-Hydroxy-Methylolanzapine may involve large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-Methylolanzapine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions .

Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed for their biochemical properties and potential therapeutic applications .

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIERBPQFAFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431692
Record name 2-Hydroxymethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174756-45-7
Record name 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174756-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-290411
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxymethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-290411
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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